4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride
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Overview
Description
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride is a complex organic compound that features a benzamide core substituted with a di(pyrazin-2-yl)amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with appropriate reagents to introduce the hydroxyl group.
Introduction of the Di(pyrazin-2-yl)amino Group: This step involves the reaction of pyrazine derivatives with the benzamide core under controlled conditions to form the di(pyrazin-2-yl)amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups in the pyrazine rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug.
Crizotinib: A tyrosine kinase inhibitor used in cancer treatment.
Celecoxib: A nonsteroidal anti-inflammatory drug.
Uniqueness
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazine and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15ClN6O2 |
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Molecular Weight |
358.78 g/mol |
IUPAC Name |
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H14N6O2.ClH/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15;/h1-10,24H,11H2,(H,21,23);1H |
InChI Key |
UCXKKIUOTJPTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO.Cl |
Origin of Product |
United States |
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